
(R)-2-Amino-2-(2,4-dichlorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(2,4-dichlorophenyl)ethanol is a chiral compound with significant importance in various fields, including pharmaceuticals and chemical research. This compound is known for its enantioselective properties, making it a valuable intermediate in the synthesis of various drugs and chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,4-dichlorophenyl)ethanol can be achieved through several methods. One common approach involves the biocatalytic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using ketoreductases. For instance, the ketoreductase from Scheffersomyces stipitis CBS 6045 has been reported to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone to ®-2-chloro-1-(2,4-dichlorophenyl)ethanol with high enantioselectivity .
Industrial Production Methods
Industrial production of ®-2-Amino-2-(2,4-dichlorophenyl)ethanol often involves whole-cell biocatalysis. For example, the Acinetobacter sp. strain ZJPH1806 has been used to catalyze the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to ®-2-chloro-1-(2,4-dichlorophenyl)ethanol with high yield and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2,4-dichlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include chiral alcohols, amines, and various substituted derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
®-2-Amino-2-(2,4-dichlorophenyl)ethanol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound is studied for its enantioselective properties and its role in biological systems.
Medicine: It serves as an intermediate in the synthesis of antifungal agents like miconazole and other therapeutic drugs.
Industry: The compound is used in the production of high-value chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2,4-dichlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of antifungal agents, the compound acts as a chiral intermediate, facilitating the formation of active pharmaceutical ingredients. The molecular targets and pathways involved include enzyme-catalyzed reactions that ensure high enantioselectivity and yield .
Comparison with Similar Compounds
Similar Compounds
®-2-Chloro-1-(2,4-dichlorophenyl)ethanol: Another chiral intermediate used in the synthesis of antifungal agents.
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol: The enantiomer of the compound, used in different pharmaceutical applications.
®-2-Chloro-1-phenylethanol: Used in the synthesis of β-3 adrenergic receptor agonists.
Uniqueness
®-2-Amino-2-(2,4-dichlorophenyl)ethanol is unique due to its specific enantioselective properties, making it a valuable intermediate in the synthesis of various drugs. Its high enantiomeric excess and yield in biocatalytic reactions set it apart from other similar compounds .
Properties
Molecular Formula |
C8H9Cl2NO |
|---|---|
Molecular Weight |
206.07 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,4-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChI Key |
VWMOCFARWTYBNT-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@H](CO)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


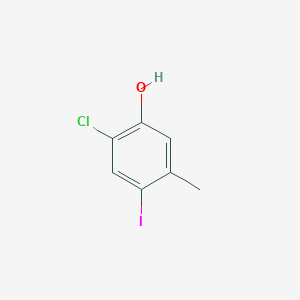

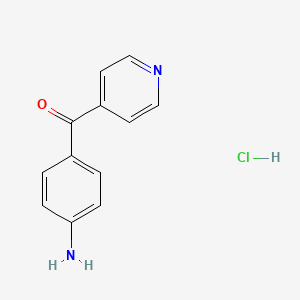
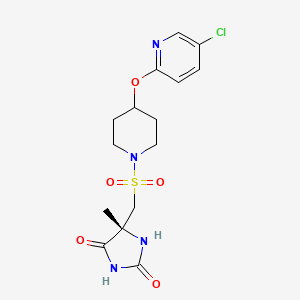
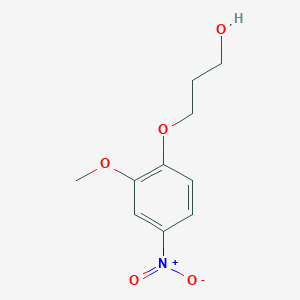
![Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester](/img/structure/B13142850.png)
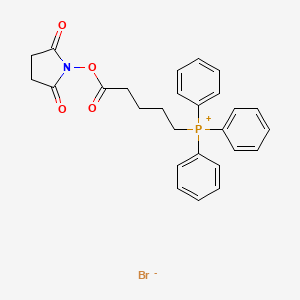
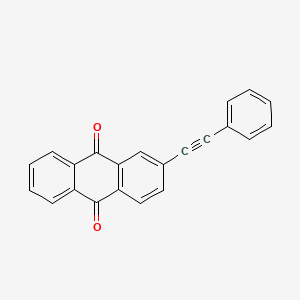
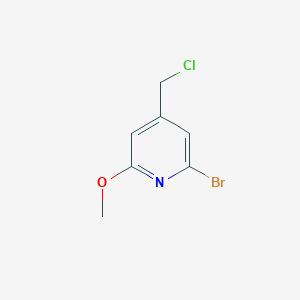
![4-(4-Chlorobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13142865.png)
![4-[2-(Trimethoxysilyl)ethyl]benzene-1-sulfonic acid](/img/structure/B13142877.png)


![1-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B13142897.png)
